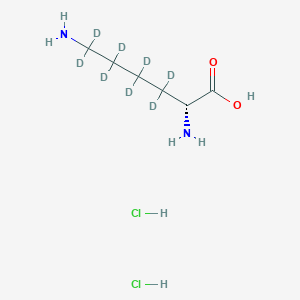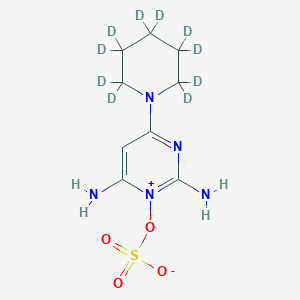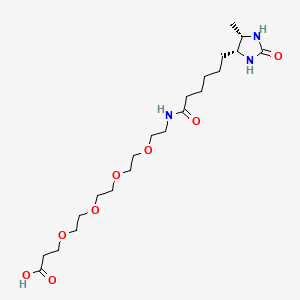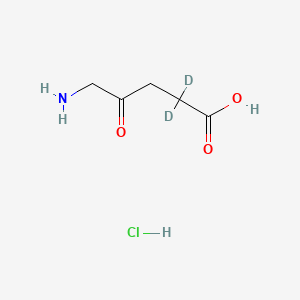
5-Aminolevulinic acid-d2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminolevulinic acid-d2 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid (hydrochloride). It is an intermediate in the biosynthesis of heme, a crucial component in various biological processes. This compound is used in photodynamic therapy and as a precursor in the synthesis of tetrapyrrole compounds such as chlorophyll and vitamin B12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The chemical synthesis of 5-Aminolevulinic acid-d2 (hydrochloride) involves the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase with pyridoxal phosphate as a co-factor Another method, the C5 pathway, involves three enzymes: glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase .
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid-d2 (hydrochloride) often employs biotechnological methods due to the complexity and low yield of chemical synthesis. Engineered microorganisms such as Corynebacterium glutamicum are used to produce high levels of 5-Aminolevulinic acid from renewable bioresources . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminolevulinic acid-d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to protoporphyrin IX, a photosensitizer used in photodynamic therapy.
Reduction: Formation of heme, an essential component in hemoglobin and other heme-containing proteins.
Substitution: Reactions with other compounds to form derivatives used in medical and industrial applications.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate, succinyl-CoA, and glycine . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Major Products
The major products formed from these reactions include protoporphyrin IX, heme, and various tetrapyrrole compounds .
Wissenschaftliche Forschungsanwendungen
5-Aminolevulinic acid-d2 (hydrochloride) has a wide range of applications in scientific research:
Wirkmechanismus
5-Aminolevulinic acid-d2 (hydrochloride) exerts its effects by being converted into protoporphyrin IX, a photosensitizer that accumulates in tumor tissues. Upon exposure to light of a specific wavelength, protoporphyrin IX produces reactive oxygen species that cause cell damage and death . This mechanism is utilized in photodynamic therapy for cancer treatment. The compound also plays a crucial role in the biosynthesis of heme, which is essential for oxygen transport and various enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminolevulinic acid (hydrochloride): The non-deuterated form of the compound, used in similar applications.
Methyl aminolevulinate: Another photosensitizer used in photodynamic therapy.
Protoporphyrin IX: The direct product of 5-Aminolevulinic acid, used in photodynamic diagnosis and therapy.
Uniqueness
5-Aminolevulinic acid-d2 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action through isotopic labeling studies. This makes it a valuable tool in both research and clinical applications .
Eigenschaften
Molekularformel |
C5H10ClNO3 |
|---|---|
Molekulargewicht |
169.60 g/mol |
IUPAC-Name |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
InChI-Schlüssel |
ZLHFONARZHCSET-IYPYQTRPSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)CN)C(=O)O.Cl |
Kanonische SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


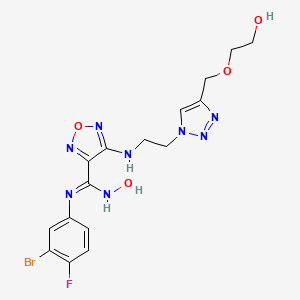
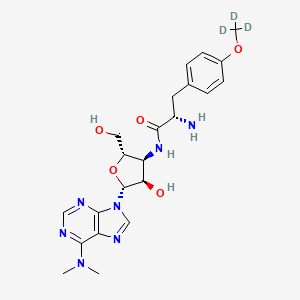
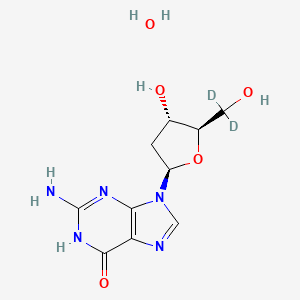

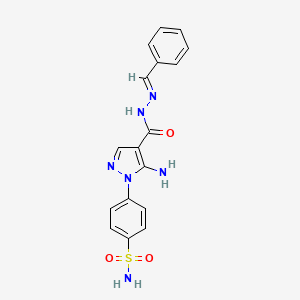
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

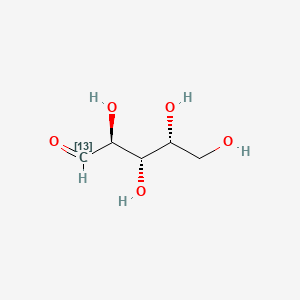
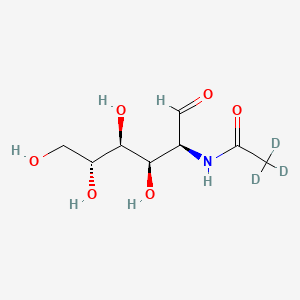
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
